molecular formula C17H19N3O3S B7573018 1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide

1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide

Cat. No. B7573018
M. Wt: 345.4 g/mol
InChI Key: ODRGJUSNEDVTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide, also known as SMCC, is a chemical compound that has been extensively studied for its potential use in scientific research. SMCC is a cyclopropane derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide involves the formation of a covalent bond between the sulfonamide group of this compound and the amino group of a lysine residue on a protein. This covalent bond forms a stable crosslink between two proteins, allowing for the identification of protein complexes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can be used to stabilize protein complexes, allowing for the identification of protein interactions. This compound has also been shown to be an effective tool for the development of protein-based therapeutics, such as antibody-drug conjugates.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide in lab experiments include its ability to efficiently crosslink proteins, its stability under a variety of conditions, and its low toxicity. However, the limitations of using this compound include the potential for non-specific crosslinking and the need for careful optimization of reaction conditions.

Future Directions

For 1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide research include the development of more efficient and specific crosslinking methods, the identification of new protein-protein interactions, and the development of new protein-based therapeutics. Additionally, this compound could be used in the development of new diagnostic tools for the identification of protein complexes in disease states.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide involves the reaction of 1-(2-methylphenyl)cyclopropanecarboxylic acid with sulfamoyl chloride, followed by the addition of 3-aminobenzenesulfonamide. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide has been used in various scientific research applications, including as a tool for studying protein-protein interactions. This compound can be used to crosslink proteins, allowing for the identification of protein complexes and the determination of protein interaction networks. This compound has also been used in the development of protein-based therapeutics, such as antibody-drug conjugates.

properties

IUPAC Name

1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-5-2-3-8-15(12)17(9-10-17)16(21)19-13-6-4-7-14(11-13)20-24(18,22)23/h2-8,11,20H,9-10H2,1H3,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRGJUSNEDVTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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